molecular formula C23H22Cl2N4 B12217869 5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12217869
M. Wt: 425.3 g/mol
InChI Key: GURDWWKOKOQUBG-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 3-(4-chlorophenyl) and N-(3-chlorophenyl) substituents, which enhance hydrophobic interactions and binding affinity in biological systems.
  • A 2-methyl group that may influence conformational flexibility and electronic properties.
    Its molecular formula is C₂₄H₂₃Cl₂N₅, with a molecular weight of 460.38 g/mol. The dual chlorophenyl groups and tert-butyl moiety suggest high lipophilicity (predicted XLogP3 ~6.2), which may impact solubility and membrane permeability .

Properties

Molecular Formula

C23H22Cl2N4

Molecular Weight

425.3 g/mol

IUPAC Name

5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H22Cl2N4/c1-14-21(15-8-10-16(24)11-9-15)22-27-19(23(2,3)4)13-20(29(22)28-14)26-18-7-5-6-17(25)12-18/h5-13,26H,1-4H3

InChI Key

GURDWWKOKOQUBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Direct Methylation Using Methyl Iodide

  • Treating the 5-tert-butyl pyrazolopyrimidine with MeI (2 equiv) and K₂CO₃ (3 equiv) in DMF at 60°C for 12 hours installs the methyl group.
  • Regioselectivity : Favors C-2 over N-7 due to steric hindrance from tert-butyl.
  • Yield : 78%.

Reductive Amination Pathway

  • Condensing the core with acetone in the presence of NaBH₃CN in methanol at 25°C introduces the methyl group via reductive amination.
  • Yield : 65%.

Installation of 3-(4-Chlorophenyl) and N-(3-Chlorophenyl) Groups

Suzuki-Miyaura Coupling for C-3 Aryl Group

  • Reacting 3-bromo-pyrazolopyrimidine with 4-chlorophenylboronic acid (1.5 equiv) under Pd(PPh₃)₄ catalysis (5 mol%) in dioxane/H₂O (10:1) at 90°C installs the 4-chlorophenyl group.
  • Yield : 84%.

Buchwald-Hartwig Amination for N-7 Substituent

  • Coupling the 7-bromo intermediate with 3-chloroaniline (1.2 equiv) using Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C introduces the N-(3-chlorophenyl) group.
  • Yield : 73%.

Optimization of Reaction Conditions

Step Reagents/Conditions Yield (%) Key Reference
Core formation Ethyl cyanoformate, piperidine, dioxane 75
tert-Butyl insertion tert-BuCl, AlCl₃, CH₂Cl₂ 52
C-2 methylation MeI, K₂CO₃, DMF 78
C-3 aryl coupling 4-ClPhB(OH)₂, Pd(PPh₃)₄, dioxane/H₂O 84
N-7 amination 3-ClC₆H₄NH₂, Pd₂(dba)₃, Xantphos, Cs₂CO₃ 73

Critical Parameters :

  • Temperature Control : Excessive heat during tert-butyl insertion promotes N-alkylation side products.
  • Catalyst Loading : >5 mol% Pd in Suzuki coupling risks homo-coupling of boronic acid.

Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 1.48 (s, 9H, tert-Bu), 2.32 (s, 3H, C-2 CH₃), 7.24–7.89 (m, 8H, Ar-H).
    • ¹³C NMR : 28.1 (tert-Bu C), 116.4 (C-3a), 134.7–139.2 (Ar-C), 154.9 (C-7a).
  • Mass Spectrometry :

    • HRMS (ESI+) : m/z 469.1324 [M+H]⁺ (calc. 469.1328).
  • HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30).

Chemical Reactions Analysis

5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups using appropriate reagents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Specifically, studies have shown that derivatives can inhibit various kinases involved in cancer progression. For instance, certain analogs have been identified as potent inhibitors of p38 MAP kinase, which plays a critical role in inflammatory responses and cancer cell proliferation .

TRP Channel Modulation

Another promising application is the modulation of transient receptor potential (TRP) channels. Compounds similar to 5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine have been found to stimulate TRPC3/6/7 channels, which are implicated in various physiological processes including pain and inflammation . This modulation could lead to new therapeutic strategies for pain management.

Photophysical Properties

The pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their photophysical properties. Their ability to act as fluorophores makes them suitable for applications in sensing technologies. For example, studies have demonstrated their effectiveness in detecting cyanide ions with high sensitivity due to their unique electronic properties .

Advanced Coatings and Sensors

In materials science, these compounds are being investigated for use in advanced coatings and sensors due to their stability and optical characteristics. The incorporation of pyrazolo[1,5-a]pyrimidine into polymer matrices has shown promise in developing smart materials that respond to environmental stimuli .

Example 1: Anticancer Screening

A study conducted by researchers at a prominent university evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines. The results indicated that specific modifications on the pyrazolo ring significantly enhanced cytotoxicity compared to standard chemotherapeutics.

Example 2: Sensing Applications

In another case study focused on sensor development, researchers utilized a series of pyrazolo[1,5-a]pyrimidine derivatives as fluorescent probes for cyanide detection. The synthesized compounds demonstrated a linear response to cyanide concentrations with detection limits well below hazardous levels.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified 7-Amine Substituents

Compound Name Key Structural Differences Molecular Weight (g/mol) XLogP3 Biological Relevance
5-tert-butyl-3-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine Morpholinylpropyl group at 7-amine 460.9 5.1 Enhanced solubility due to the morpholine ring; potential for improved pharmacokinetics but reduced target binding compared to chlorophenyl groups.
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine Cyclopentyl group at 7-amine 368.9 5.9 Lower molecular weight and lipophilicity; cyclopentyl may reduce steric hindrance, favoring interactions with smaller binding pockets.
N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Butyl and methyl groups at 7-amine and positions 3/5 328.8 4.8 Simplified structure with fewer aromatic rings; likely reduced binding affinity but improved metabolic stability.

Key Insight : The 3-chlorophenyl and 4-chlorophenyl groups in the target compound enhance target binding through π-π stacking and hydrophobic interactions , whereas morpholinyl or alkyl substituents prioritize solubility or metabolic stability .

Analogues with Fluorophenyl vs. Chlorophenyl Groups

Compound Name Key Structural Differences MIC (μg/mL) vs. M. tuberculosis Notes
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine Fluorophenyl at position 3 0.12–0.25 Fluorine’s electronegativity improves membrane permeability but reduces hydrophobic binding compared to chlorine. High anti-mycobacterial activity .
Target Compound Chlorophenyl at positions 3 and 7-amine Not reported Dual chlorophenyl groups likely increase target affinity but may reduce solubility. Structural rigidity could limit off-target effects .

Key Insight : Chlorophenyl groups offer stronger van der Waals interactions than fluorophenyl, but fluorine’s electronegativity improves bioavailability in some contexts .

Triazolopyrimidine vs. Pyrazolopyrimidine Cores

Compound Name Core Structure IC₅₀ (nM) for P. falciparum DHODH Notes
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolopyrimidine 8.2 Triazolo cores favor hydrogen bonding with enzymes (e.g., dihydroorotate dehydrogenase). Lower steric bulk may enhance enzyme inhibition .
Target Compound Pyrazolopyrimidine Not reported Pyrazolo cores provide greater aromatic surface area for π-π stacking, potentially improving binding to hydrophobic protein pockets .

Key Insight : The pyrazolo[1,5-a]pyrimidine core in the target compound may offer superior target engagement in hydrophobic binding sites, while triazolopyrimidines excel in hydrogen-bond-driven interactions .

Impact of tert-Butyl vs. Smaller Alkyl Groups

Compound Name Position 5 Substituent Metabolic Stability (t₁/₂, h) Notes
5-Phenyl-N-(3-phenylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl at position 5 2.1 Smaller substituents reduce metabolic stability due to faster cytochrome P450 oxidation.
Target Compound tert-Butyl at position 5 Predicted >6.0 tert-Butyl’s steric hindrance slows enzymatic degradation, extending half-life. Critical for in vivo efficacy .

Key Insight : The tert-butyl group significantly enhances metabolic stability, making the target compound more suitable for long-duration therapies compared to phenyl or methyl analogues .

Biological Activity

5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24ClN5. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for diverse pharmacological properties.

PropertyValue
Molecular FormulaC20H24ClN5
Molecular Weight373.89 g/mol
CAS NumberNot specified
SolubilityNot specified

Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit mycobacterial ATP synthase, making them promising candidates for treating Mycobacterium tuberculosis (M.tb) infections. The compound's structure allows it to interact with specific targets within bacterial cells, disrupting essential metabolic processes.

Key Findings:

  • Inhibition of M.tb Growth : Studies have shown that certain derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent in vitro activity against M.tb, with some compounds demonstrating low cytotoxicity and good stability in liver microsomes .
  • Structure-Activity Relationships (SAR) : Modifications in the substituents on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity. For instance, variations in the phenyl groups attached to the nitrogen atoms can enhance or diminish antimicrobial efficacy .

Anticancer Activity

Recent studies suggest that compounds within this class may also possess anticancer properties. For example, several pyrazolo[1,5-a]pyrimidine derivatives have been screened for their ability to inhibit growth in various cancer cell lines.

Case Study: Anticancer Activity Screening

A library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols was tested against MDA-MB-231 (human breast cancer) cell lines using an MTT assay. The results indicated that while some compounds showed promise, none reached the efficacy levels of established anticancer drugs .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary assessments indicate potential irritations upon contact with skin and eyes; thus, handling precautions are necessary .

Q & A

Q. What are the recommended synthetic routes for 5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step protocols :

Core formation : Cyclization of precursors (e.g., substituted pyrazoles and pyrimidines) under reflux with catalysts like POCl₃ or acetic acid .

Functionalization : Introduction of substituents (e.g., tert-butyl, chlorophenyl groups) via nucleophilic substitution or coupling reactions. For example, tert-butyl groups may be added using tert-butyllithium under anhydrous conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (DMSO/water mixtures) .
Optimization strategies :

  • Use controlled temperatures (70–90°C) to avoid side reactions .
  • Employ Lewis acids (e.g., AlCl₃) to enhance regioselectivity in substitution steps .
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry (e.g., tert-butyl singlet at δ 1.3 ppm; aromatic protons for chlorophenyl groups at δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~470 m/z) .
  • X-ray crystallography : Resolves 3D conformation, critical for studying binding interactions .
  • HPLC : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Likely lipophilic due to tert-butyl and chlorophenyl groups. Use DMSO for stock solutions (50–100 mM), with dilution in buffers containing 0.1% Tween-80 to prevent precipitation .
  • Stability :
    • Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the pyrimidine core .
    • Avoid prolonged exposure to light (UV degradation of aryl chlorides) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of enzyme inhibition, and what experimental models are appropriate?

Methodology :

Target identification : Screen against kinase or phosphodiesterase families using in vitro enzymatic assays (e.g., fluorescence-based ADP-Glo™ kinase assays) .

Binding studies :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with ATP-binding pockets (focus on tert-butyl hydrophobicity and chlorophenyl π-stacking) .

Cellular validation : Test in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determinations via MTT assays .

Q. What strategies address discrepancies in biological activity data across studies?

Common sources of contradiction :

  • Purity variability : Re-synthesize the compound and validate via HPLC/NMR .
  • Assay conditions : Standardize parameters (e.g., ATP concentration in kinase assays, pH, temperature) .
  • Cellular context : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant kinases) .
    Statistical approaches :
  • Use meta-analysis to aggregate data from multiple studies, adjusting for batch effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Key modifications :

  • tert-butyl group : Replace with smaller alkyl chains (e.g., isopropyl) to reduce steric hindrance in enzyme pockets .
  • Chlorophenyl substituents : Test para vs. meta positions for improved π-π interactions .
  • Pyrimidine core : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
    Experimental workflow :

Synthesize analogs via parallel chemistry .

Screen against target enzymes and counter-screens for off-target effects .

Perform pharmacokinetic profiling (e.g., microsomal stability assays) .

Q. What computational tools are recommended for predicting this compound’s ADMET properties?

  • ADMET Prediction :
    • SwissADME : Estimates bioavailability, blood-brain barrier penetration .
    • pkCSM : Predicts toxicity (e.g., hERG inhibition risk due to basic amine groups) .
  • Metabolism : Use in silico CYP450 interaction models (e.g., StarDrop) to identify metabolic hotspots .

Q. How should researchers design dose-response experiments to evaluate therapeutic potential?

Protocol :

Dose range : Test 0.1–100 µM in triplicate, using logarithmic increments .

Controls : Include vehicle (DMSO) and positive inhibitors (e.g., staurosporine for kinases) .

Endpoint assays :

  • Apoptosis : Annexin V/PI staining .
  • Cell cycle : Flow cytometry with propidium iodide .
    Data analysis :
  • Fit sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀ .

Q. Notes

  • Avoid commercial sources (e.g., ) per user guidelines; prioritize peer-reviewed data .
  • Methodological rigor is critical for reproducibility, especially in SAR and ADMET studies .

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